molecular formula C11H14N2O5S B14641516 Benzenesulfonic acid, 5-nitro-2-(1-piperidinyl)- CAS No. 55259-10-4

Benzenesulfonic acid, 5-nitro-2-(1-piperidinyl)-

Cat. No.: B14641516
CAS No.: 55259-10-4
M. Wt: 286.31 g/mol
InChI Key: QQANOUXMWFQYFE-UHFFFAOYSA-N
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Description

Benzenesulfonic acid, 5-nitro-2-(1-piperidinyl)- is an organic compound with the molecular formula C11H14N2O5S It is a derivative of benzenesulfonic acid, where a nitro group and a piperidine ring are substituted at the 5 and 2 positions, respectively

Preparation Methods

Synthetic Routes and Reaction Conditions

The nitration process can be carried out using a mixture of concentrated sulfuric acid and nitric acid, which introduces the nitro group at the desired position . The subsequent introduction of the piperidine ring can be achieved through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of benzenesulfonic acid, 5-nitro-2-(1-piperidinyl)- follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Benzenesulfonic acid, 5-nitro-2-(1-piperidinyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen gas with a palladium catalyst.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Thionyl chloride for forming sulfonyl chlorides; alcohols for forming esters.

Major Products

    Amines: Formed from the reduction of the nitro group.

    Sulfonamides: Formed from the reaction with amines.

    Sulfonyl Chlorides: Formed from the reaction with thionyl chloride.

Scientific Research Applications

Benzenesulfonic acid, 5-nitro-2-(1-piperidinyl)- has several applications in scientific research:

Mechanism of Action

The mechanism of action of benzenesulfonic acid, 5-nitro-2-(1-piperidinyl)- involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The piperidine ring can enhance the compound’s binding affinity to certain receptors or enzymes, leading to its biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzenesulfonic acid, 5-nitro-2-(1-piperidinyl)- is unique due to the presence of both the nitro group and the piperidine ring, which confer distinct chemical and biological properties

Properties

CAS No.

55259-10-4

Molecular Formula

C11H14N2O5S

Molecular Weight

286.31 g/mol

IUPAC Name

5-nitro-2-piperidin-1-ylbenzenesulfonic acid

InChI

InChI=1S/C11H14N2O5S/c14-13(15)9-4-5-10(11(8-9)19(16,17)18)12-6-2-1-3-7-12/h4-5,8H,1-3,6-7H2,(H,16,17,18)

InChI Key

QQANOUXMWFQYFE-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C2=C(C=C(C=C2)[N+](=O)[O-])S(=O)(=O)O

Origin of Product

United States

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